Acetic acid--cyclopentadecanol (1/1)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–cyclopentadecanol (1/1) typically involves the esterification of acetic acid with cyclopentadecanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of acetic acid–cyclopentadecanol (1/1) can be achieved through a similar esterification process, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the product is typically done through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–cyclopentadecanol (1/1) can undergo various chemical reactions, including:
Oxidation: The alcohol group in cyclopentadecanol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentadecanone or cyclopentadecanoic acid.
Reduction: Cyclopentadecanol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid–cyclopentadecanol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antimicrobial properties and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of fragrances and flavorings due to its unique odor profile.
Mechanism of Action
The mechanism of action of acetic acid–cyclopentadecanol (1/1) involves its interaction with biological membranes and proteins. The ester bond can be hydrolyzed by esterases, releasing acetic acid and cyclopentadecanol. Acetic acid can act as a weak acid, altering the pH of the local environment, while cyclopentadecanol can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadecanone: A ketone with a similar carbon structure.
Cyclopentadecanolide: A lactone derived from cyclopentadecanol.
Cyclopentadecanoic acid: A carboxylic acid derived from the oxidation of cyclopentadecanol.
Uniqueness
Acetic acid–cyclopentadecanol (1/1) is unique due to its combination of a simple carboxylic acid and a long-chain alcohol. This combination imparts unique chemical properties, such as amphiphilicity, which can be exploited in various applications, including drug delivery and the production of specialty chemicals.
Properties
CAS No. |
22591-33-9 |
---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
acetic acid;cyclopentadecanol |
InChI |
InChI=1S/C15H30O.C2H4O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15;1-2(3)4/h15-16H,1-14H2;1H3,(H,3,4) |
InChI Key |
HOZOKKOUGIDTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CCCCCCCC(CCCCCC1)O |
Origin of Product |
United States |
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